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Compound of Interest

Compound Name: Ac-VEID-CHO

Cat. No.: B1283738

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic tetrapeptide
aldehyde, Ac-VEID-CHO, a potent and reversible inhibitor of effector caspases. This document
details its mechanism of action, target specificity, and its application in studying apoptosis and
related cellular processes. Included are detailed experimental protocols and quantitative data
to facilitate its use in research and drug development.

Introduction to Ac-VEID-CHO

Ac-VEID-CHO (Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-aldehyde) is a peptide-based inhibitor
designed to target specific members of the caspase family of cysteine-aspartic proteases.
Caspases are critical mediators of programmed cell death (apoptosis) and inflammation. Ac-
VEID-CHO's peptide sequence (VEID) mimics the cleavage site of key caspase substrates,
allowing it to bind to the active site of these enzymes. The C-terminal aldehyde group (-CHO)
forms a reversible covalent bond with the catalytic cysteine residue in the caspase active site,
thereby inhibiting its proteolytic activity.[1][2] This reversibility is a key characteristic,
distinguishing it from other inhibitor types like those with fluoromethylketone (FMK) or
chloromethylketone (CMK) moieties, which are generally irreversible.[1]

Mechanism of Action and Target Specificity

Ac-VEID-CHO primarily targets effector caspases, which are responsible for the execution
phase of apoptosis by cleaving a broad range of cellular substrates. Its specificity is dictated by
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its amino acid sequence, which is recognized by the substrate-binding pockets of the target
caspases.

The aldehyde functional group acts as a "warhead," reacting with the active site cysteine to
form a thiohemiacetal adduct. This reversible covalent interaction effectively blocks substrate
access to the catalytic site, thereby inhibiting enzyme activity.

Quantitative Inhibition Data

The inhibitory potency of Ac-VEID-CHO is typically quantified by its half-maximal inhibitory
concentration (IC50) and its inhibition constant (Ki). While specific Ki values for Ac-VEID-CHO
are not readily available in the literature, IC50 values provide a reliable measure of its

effectiveness.
Caspase Target IC50 (nM) Notes
Caspase-6 16.2 Potent inhibition.[3][4][5]
Caspase-3 13.6 Potent inhibition.[3][4][5]
Caspase-7 162.1 Moderate inhibition.[3][4][5]
VEIDase activity 490 Inhibition of caspase-6-like

activity in cell lysates.[3][6]

Signaling Pathways Involving Target Caspases

Ac-VEID-CHO is a valuable tool for dissecting the roles of caspase-3, -6, and -7 in cellular
signaling, particularly in the context of apoptosis. These effector caspases are activated by two
primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial)
pathways.

The Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-
a, TRAIL) to their cognate death receptors on the cell surface.[7] This binding event leads to
the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain) and
TRADD (TNF Receptor-Associated Death Domain), forming the Death-Inducing Signaling
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Complex (DISC).[8][9] Within the DISC, initiator caspase-8 is recruited and activated through
proximity-induced dimerization and auto-proteolysis. Activated caspase-8 then directly cleaves
and activates effector caspases, including caspase-3 and -7, which in turn can activate

caspase-6.[10][11]
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Caption: The extrinsic apoptosis pathway initiated by death receptor activation.
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The Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage,
oxidative stress, or growth factor withdrawal. These signals lead to the activation of pro-
apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane
permeabilization (MOMP).[12] This results in the release of cytochrome c from the
mitochondria into the cytosol.[13] In the cytosol, cytochrome ¢ binds to Apaf-1 (Apoptotic
protease-activating factor 1), which, in the presence of dATP, oligomerizes to form the
apoptosome.[14][15] The apoptosome recruits and activates the initiator caspase-9.[16]
Activated caspase-9 then cleaves and activates the effector caspases-3 and -7, which
subsequently activate caspase-6, leading to the execution of apoptosis.[10][11]
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Caption: The intrinsic apoptosis pathway initiated by intracellular stress.
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Experimental Protocols
In Vitro Caspase Activity Assay

This protocol describes the measurement of caspase activity in cell lysates using a fluorogenic
substrate and Ac-VEID-CHO as a specific inhibitor control.

Materials:

o Cells of interest

e Apoptosis-inducing agent (e.g., staurosporine, etoposide)
o Phosphate-Buffered Saline (PBS), ice-cold

o Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NacCl, 0.1% CHAPS, 1 mM EDTA,
10% glycerol, 10 mM DTT)

» Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)[17]

e Fluorogenic caspase substrate (e.g., Ac-VEID-AMC for caspase-6, Ac-DEVD-AMC for
caspase-3/7)

¢ Ac-VEID-CHO inhibitor stock solution (in DMSO)

o 96-well black, flat-bottom microplate

Fluorometric microplate reader

Procedure:

¢ Cell Culture and Treatment: Culture cells to the desired confluency. Induce apoptosis by
treating with an appropriate agent for the desired time. Include an untreated control group.

e Cell Lysate Preparation:

o Suspension cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in
ice-cold Lysis Buffer.
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[e]

Adherent cells: Aspirate medium, wash with ice-cold PBS, and add ice-cold Lysis Buffer
directly to the plate. Scrape cells and collect the lysate.

[e]

Incubate the lysate on ice for 15-20 minutes.

o

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

[¢]

Collect the supernatant (cytosolic extract).

Protein Quantification: Determine the protein concentration of the cell lysate using a
standard method (e.g., BCA or Bradford assay).

Assay Setup:

o In a 96-well black microplate, add 20-50 g of protein lysate to each well.

o Adjust the volume to 90 pL with Assay Buffer.

o Inhibitor Control: To a set of wells, add Ac-VEID-CHO to a final concentration of 1-10 uM
and incubate for 10-15 minutes at room temperature before adding the substrate.

Reaction Initiation and Measurement:

o Add 10 puL of the fluorogenic substrate to each well (final concentration typically 20-50
HUM).

o Immediately measure fluorescence in a microplate reader (e.g., excitation 360-380 nm,
emission 440-460 nm for AMC substrates) kinetically over 1-2 hours at 37°C.[18]

Data Analysis: Calculate the rate of fluorescence increase (RFU/min) and normalize to the
protein concentration. Compare the activity in treated samples to untreated and inhibitor-
treated controls.
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Caption: Experimental workflow for an in vitro caspase activity assay.

Determination of the Inhibition Constant (Ki) for a
Reversible Competitive Inhibitor

This protocol outlines the determination of the Ki value for a reversible competitive inhibitor like
Ac-VEID-CHO. This requires measuring the initial reaction velocity at various substrate and
inhibitor concentrations.

Materials:

» Purified, active caspase enzyme (e.g., recombinant caspase-3 or -6)

e Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC or Ac-VEID-AMC)
e Ac-VEID-CHO inhibitor

o Assay Buffer

o 96-well black, flat-bottom microplate

o Fluorometric microplate reader

Procedure:

o Determine the Michaelis-Menten Constant (Km) for the Substrate:

o In the absence of the inhibitor, measure the initial reaction velocity (Vo) at a range of
substrate concentrations.

o Plot Vo versus substrate concentration and fit the data to the Michaelis-Menten equation to
determine Km and Vmax.

o Measure Initial Velocities in the Presence of Inhibitor:

o Perform a series of assays with a fixed enzyme concentration and varying substrate
concentrations, similar to the Km determination.
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o Repeat this for several different fixed concentrations of Ac-VEID-CHO.

o Data Analysis (Dixon Plot):

o Plot the reciprocal of the initial velocity (1/Vo) against the inhibitor concentration ([I]) for
each substrate concentration.

o The lines for different substrate concentrations will intersect at a point where the x-
coordinate is equal to -Ki.[19]

o Data Analysis (Lineweaver-Burk Plot):

o

Create a Lineweaver-Burk plot (1/Vo vs. 1/[S]) for each inhibitor concentration.

[¢]

For a competitive inhibitor, the lines will intersect at the y-axis (1/Vmax). The apparent Km
(Kmapp) will increase with increasing inhibitor concentration.

[¢]

Plot Kmapp versus the inhibitor concentration ([I]). The slope of this line will be Km/Ki.

[¢]

Alternatively, use non-linear regression analysis to fit the data directly to the equation for
competitive inhibition to determine Ki.[20]

1. Determine Km of Substrate
(Vary [S], no inhibitor)

'

2. Measure Initial Velocities
(Vary [S] at fixed [1])

3. Plot Data
(Dixon or Lineweaver-Burk)

4, Calculate Ki
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Caption: Workflow for determining the Ki of a competitive inhibitor.

Applications in Research and Drug Development

Ac-VEID-CHO serves as a critical tool in various research and development applications:

» Elucidating Apoptotic Pathways: By specifically inhibiting effector caspases, researchers can
investigate the downstream consequences of caspase activation and the specific roles of
caspase-3, -6, and -7 in different apoptotic models.

e High-Throughput Screening (HTS): Ac-VEID-CHO can be used as a positive control in HTS
campaigns to identify novel caspase inhibitors.

» Validation of Caspase-6 as a Therapeutic Target: Given the role of caspase-6 in
neurodegenerative diseases such as Huntington's and Alzheimer's disease, Ac-VEID-CHO
is used to validate the therapeutic potential of targeting this caspase.[21]

o Studying Substrate Specificity: As a competitive inhibitor, it can be used in studies to
understand the substrate specificity of different caspases.[22]

Conclusion

Ac-VEID-CHO is a potent, reversible, and relatively specific inhibitor of effector caspases,
particularly caspase-3 and -6. Its well-characterized inhibitory profile and its utility in a variety of
in vitro assays make it an indispensable tool for researchers in the fields of apoptosis,
neurodegenerative disease, and cancer. The detailed protocols and data presented in this
guide are intended to facilitate its effective use and to aid in the design and interpretation of
experiments aimed at understanding the complex roles of caspases in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1283738?utm_src=pdf-body-img
https://www.benchchem.com/product/b1283738?utm_src=pdf-body
https://www.benchchem.com/product/b1283738?utm_src=pdf-body
https://www.benchchem.com/product/b1283738?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25340928/
https://biotium.com/product/ac-devd-cho-caspase-3-inhibitor/
https://www.benchchem.com/product/b1283738?utm_src=pdf-body
https://www.benchchem.com/product/b1283738?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

media.cellsignal.com [media.cellsignal.com]
A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nim.nih.gov]
medchemexpress.com [medchemexpress.com]

1.
2.
3.
e 4. caymanchem.com [caymanchem.com]
5. medchemexpress.com [medchemexpress.com]
6.

A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C -
PMC [pmc.ncbi.nim.nih.gov]

e 7. m.youtube.com [m.youtube.com]

» 8. FADD and TRADD expression and apoptosis in primary hepatocellular carcinoma - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 9. The role of TRADD in TRAIL-induced apoptosis and signaling - PMC
[pmc.ncbi.nlm.nih.gov]

e 10. Caspase 3 - Wikipedia [en.wikipedia.org]
e 11. Caspase 7 - Wikipedia [en.wikipedia.org]

e 12. Changes in Apaf-1 conformation that drive apoptosome assembly - PMC
[pmc.ncbi.nlm.nih.gov]

e 13. youtube.com [youtube.com]
e 14. Regulation of the Apaf-1-caspase-9 apoptosome - PMC [pmc.ncbi.nim.nih.gov]

e 15. Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated
activation of Apaf-1 - PMC [pmc.ncbi.nim.nih.gov]

e 16. researchgate.net [researchgate.net]
e 17. sigmaaldrich.com [sigmaaldrich.com]

e 18. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility—induced
programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC
[pmc.ncbi.nlm.nih.gov]

e 19. Untitled Document [ucl.ac.uk]
e 20. cdn.graphpad.com [cdn.graphpad.com]

e 21. Activation and regulation of caspase-6 and its role in neurodegenerative diseases -
PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://media.cellsignal.com/pdf/5723.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1158531/
https://www.medchemexpress.com/ac-veid-cho.html
https://www.caymanchem.com/product/27437/ac-veid-cho-trifluoroacetate-salt
https://www.medchemexpress.com/ac-veid-cho-tfa.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3257251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3257251/
https://m.youtube.com/watch?v=EvisC2hkyHQ
https://pmc.ncbi.nlm.nih.gov/articles/PMC4723489/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4723489/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3058711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3058711/
https://en.wikipedia.org/wiki/Caspase_3
https://en.wikipedia.org/wiki/Caspase_7
https://pmc.ncbi.nlm.nih.gov/articles/PMC3645920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3645920/
https://www.youtube.com/watch?v=bNSxrKfOT-c
https://pmc.ncbi.nlm.nih.gov/articles/PMC2939798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4691890/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4691890/
https://www.researchgate.net/publication/10840378_Apaf-1cytochrome_c_apoptosome_An_essential_initiator_of_caspase_activation_or_just_a_sideshow
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/401/782/casp3cpis-mk.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10825214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10825214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10825214/
https://www.ucl.ac.uk/~ucbcdab/enzass/inhibition.htm
https://cdn.graphpad.com/faq/1757/file/P4-Competitive%20inhibition.pdf
https://pubmed.ncbi.nlm.nih.gov/25340928/
https://pubmed.ncbi.nlm.nih.gov/25340928/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 22. biotium.com [biotium.com]

 To cite this document: BenchChem. [Understanding Caspase Inhibition with Ac-VEID-CHO: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283738#understanding-caspase-inhibition-with-ac-
veid-cho]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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